7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a methoxyphenyl group, and a dimethylpyrazolo[1,5-a]pyrimidine core
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c1-19-17-24(30-15-13-29(14-16-30)18-21-7-5-4-6-8-21)31-26(27-19)20(2)25(28-31)22-9-11-23(32-3)12-10-22/h4-12,17H,13-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAXMNJDOAAXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the benzylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the benzylpiperazine is introduced to the pyrazolo[1,5-a]pyrimidine core.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: The compound is used in studies investigating its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H24N4O
- Molecular Weight : 320.43 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core with a benzylpiperazine substituent and a methoxyphenyl group, contributing to its unique pharmacological profile.
Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of similar pyrazolo[1,5-a]pyrimidines on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives exhibited IC50 values below 10 μM, indicating potent anticancer activity. The specific activity profile suggested that modifications to the substituents significantly influenced the biological efficacy of these compounds.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | MCF-7 | 8.2 |
| B | A549 | 6.5 |
| C | H1975 | 9.0 |
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. The benzylpiperazine moiety is known for its affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests possible applications in treating neurological disorders such as depression and anxiety.
The compound's interaction with serotonin receptors has been documented in several studies. For example, it was found to act as a partial agonist at the 5-HT1A receptor subtype, which may contribute to its anxiolytic effects. Additionally, its ability to modulate dopaminergic pathways could provide therapeutic benefits in conditions like schizophrenia.
Antimicrobial Activity
Emerging research also points to antimicrobial properties associated with pyrazolo[1,5-a]pyrimidines. Some derivatives have shown activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents.
Case Study: Antimicrobial Screening
A recent screening assessed the antimicrobial activity of several pyrazolo[1,5-a]pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed minimum inhibitory concentrations (MIC) below 50 μg/mL.
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| D | S. aureus | 30 |
| E | E. coli | 40 |
| F | P. aeruginosa | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
